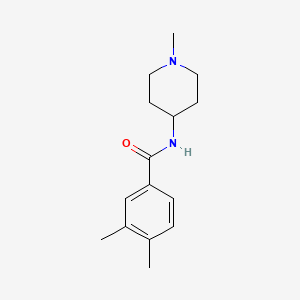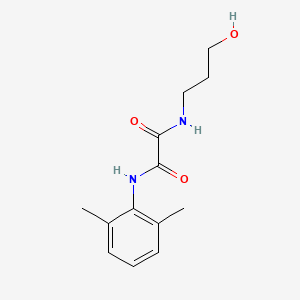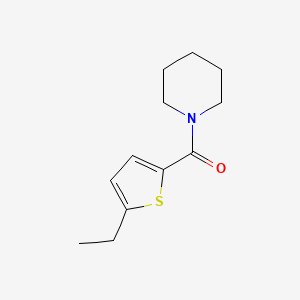![molecular formula C18H18N2O7S B5017721 dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate is an organic compound with the molecular formula C({18})H({18})N({2})O({7})S This compound is characterized by the presence of a sulfonamide group attached to a terephthalate backbone, which is further substituted with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate typically involves a multi-step process:
Starting Materials: The synthesis begins with terephthalic acid and 4-acetamidobenzenesulfonyl chloride.
Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form dimethyl terephthalate.
Sulfonamide Formation: The dimethyl terephthalate is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where the methoxy groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate exerts its effects depends on its specific application:
Biological Activity: The compound can interact with proteins and enzymes through its sulfonamide and acetylamino groups, potentially inhibiting or modifying their activity.
Chemical Reactivity: Its ester and sulfonamide groups make it reactive towards nucleophiles and electrophiles, allowing it to participate in a variety of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Lacks the sulfonamide and acetylamino groups, making it less reactive in certain contexts.
4-Acetamidobenzenesulfonyl chloride: Contains the sulfonamide and acetylamino groups but lacks the terephthalate backbone.
Uniqueness
Dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications where such properties are desired.
Propiedades
IUPAC Name |
dimethyl 2-[(4-acetamidophenyl)sulfonylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-11(21)19-13-5-7-14(8-6-13)28(24,25)20-16-10-12(17(22)26-2)4-9-15(16)18(23)27-3/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETVLTBVYUMISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloropyridin-2-yl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)

![N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide](/img/structure/B5017654.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)
![3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B5017672.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)

![2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B5017727.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride](/img/structure/B5017737.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
